molecular formula C11H21NO7S B13046351 Methyl N-(tert-butoxycarbonyl)-O-(methylsulfonyl)homoserinate

Methyl N-(tert-butoxycarbonyl)-O-(methylsulfonyl)homoserinate

Cat. No.: B13046351
M. Wt: 311.35 g/mol
InChI Key: QEXHEDPEWRFFGA-QMMMGPOBSA-N
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Description

Methyl N-(tert-butoxycarbonyl)-O-(methylsulfonyl)homoserinate is a specialized amino acid derivative extensively utilized in peptide synthesis and organic chemistry. The compound features three critical functional groups:

  • tert-Butoxycarbonyl (BOC): A widely used protective group for amines, offering stability under basic and nucleophilic conditions while being cleavable under acidic conditions (e.g., trifluoroacetic acid) .
  • Methylsulfonyl (Mesyl) group: A strong electron-withdrawing group that enhances the reactivity of adjacent atoms, often serving as a leaving group in substitution reactions.
  • Homoserine methyl ester: Homoserine, a non-proteinogenic amino acid with a four-carbon chain, differs from serine by an additional methylene group. The methyl ester facilitates solubility in organic solvents and participation in esterification or transesterification reactions.

This compound is typically synthesized through sequential protection and activation steps. For example, the BOC group is introduced to protect the amine, followed by sulfonylation of the hydroxyl group in homoserine. The methyl ester is then appended to the carboxylate moiety. Its applications span intermediates in solid-phase peptide synthesis (SPPS), precursors for heterocyclic compounds, and substrates for studying enzymatic activity .

Properties

Molecular Formula

C11H21NO7S

Molecular Weight

311.35 g/mol

IUPAC Name

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfonyloxybutanoate

InChI

InChI=1S/C11H21NO7S/c1-11(2,3)19-10(14)12-8(9(13)17-4)6-7-18-20(5,15)16/h8H,6-7H2,1-5H3,(H,12,14)/t8-/m0/s1

InChI Key

QEXHEDPEWRFFGA-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCOS(=O)(=O)C)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(CCOS(=O)(=O)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl N-(tert-butoxycarbonyl)-O-(methylsulfonyl)homoserinate typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and reaction time .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl N-(tert-butoxycarbonyl)-O-(methylsulfonyl)homoserinate has several applications in scientific research:

Comparison with Similar Compounds

Table 1: Key Functional Groups and Reactivity

Compound Name Protective Group Leaving Group Ester Group Primary Use
This compound BOC Methylsulfonyl Methyl ester Peptide synthesis, intermediates
N-tert-Butoxycarbonyl-L-tyrosine methyl ester BOC N/A (phenolic –OH) Methyl ester Peptide synthesis
Methoxycarbonyl glycine ethyl ester Methoxycarbonyl N/A Ethyl ester Model for carbamate studies
tert.-Butylisothiocyanato-(2-benzyl)-acetate tert-Butyl Isothiocyanate tert-Butyl ester Thiol-mediated coupling

Key Observations :

  • BOC vs. Methoxycarbonyl : The BOC group (acid-labile) offers orthogonal protection compared to methoxycarbonyl (base-sensitive), enabling sequential deprotection strategies in multi-step syntheses .
  • Methylsulfonyl vs. Phenolic –OH: The methylsulfonyl group in the target compound enhances electrophilicity at the β-carbon, facilitating nucleophilic displacement reactions. In contrast, the phenolic –OH in BOC-Tyr-OMe is typically protected or modified post-synthesis.
  • Ester Variants : Methyl esters (target compound) hydrolyze faster than tert-butyl esters (e.g., tert.-Butylisothiocyanato-(2-benzyl)-acetate ) under physiological conditions, influencing their roles in prodrug design.

Key Observations :

  • BOC Introduction : The target compound’s BOC group is likely introduced via BOC-anhydride under mild conditions, similar to BOC-Tyr-OMe . This contrasts with methoxycarbonyl groups, which require more reactive reagents like methyl chloroformate .
  • Sulfonylation Efficiency: Methylsulfonyl chloride achieves near-quantitative sulfonylation of hydroxyl groups in homoserine, comparable to tosyl or mesyl groups in other amino acid derivatives.

Table 3: Stability and Handling Considerations

Compound Name Stability Under Acidic Conditions Stability Under Basic Conditions Safety Precautions
This compound BOC deprotection at pH < 2 Methyl ester hydrolysis at pH > 10 Avoid inhalation; corrosive
N-tert-Butoxycarbonyl-L-tyrosine methyl ester BOC deprotection at pH < 2 Stable Standard lab handling
Glycine N-carboxyanhydride Polymerizes at low pH Hydrolyzes at pH > 8 Moisture-sensitive

Key Observations :

  • The BOC group’s acid sensitivity is consistent across derivatives, but the methyl ester’s base sensitivity differentiates it from tert-butyl esters, which require stronger acids for cleavage .

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